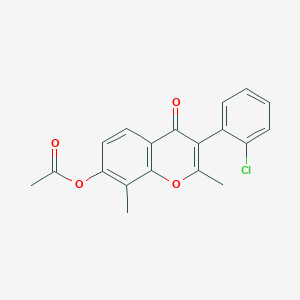
N-(3,4-dichlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as DCTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DCTU is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
DCTU has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of fungal growth, inhibition of cancer cell growth, and disruption of cellular processes. However, further research is needed to fully understand the extent of these effects and their potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCTU in lab experiments is its ability to exhibit strong antifungal and anticancer properties, making it a potential candidate for the development of new drugs and fungicides. However, one of the limitations of DCTU is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of DCTU. One potential direction is the synthesis of new derivatives of DCTU with improved properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DCTU in more detail, which may provide insights into its potential applications in various fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTU, which may lead to the development of new drugs and fungicides.
Méthodes De Synthèse
The synthesis method of DCTU involves the reaction of 3,4-dichloroaniline with potassium hydroxide and carbon dioxide to form 3,4-dichlorophenyl isocyanate, which is then reacted with 1,2,4-triazole-4-amine to form DCTU. This method has been widely used in the laboratory synthesis of DCTU due to its simplicity and efficiency.
Applications De Recherche Scientifique
DCTU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DCTU has been shown to exhibit strong antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides. In medicine, DCTU has been reported to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, DCTU has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5O/c10-7-2-1-6(3-8(7)11)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADESXOBKNPNEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NN2C=NN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329839 | |
| Record name | 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351225-30-4 | |
| Record name | 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)



![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)

